ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE is a multifunctional heterocyclic compound featuring a thiophene core substituted with a 2,3-dihydro-1,4-benzodioxine amide group at position 2, a 5-methylfuran-2-yl moiety at position 4, and an ethyl carboxylate ester at position 2. Its structural complexity implies that crystallographic methods, such as those enabled by SHELX programs , may be critical for resolving its conformation and intermolecular interactions, particularly hydrogen bonding patterns .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c1-3-25-21(24)18-14(15-6-4-12(2)28-15)11-29-20(18)22-19(23)13-5-7-16-17(10-13)27-9-8-26-16/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDLBRXWFZVGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include the formation of the benzo[dioxine] ring, the introduction of the furan and thiophene rings, and the final esterification to form the ethyl ester. Common reagents used in these reactions include palladium catalysts, boronic acids, and various protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzo[dioxine] and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of ETHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-4-(5-METHYLFURAN-2-YL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Differences and Implications :
- Thiazoles often exhibit stronger intermolecular interactions due to nitrogen’s electronegativity .
- Functional Groups : The thioxo group in ’s compound may enhance rigidity and metal-binding properties, whereas the furan in the target compound could participate in π-π stacking or act as a hydrogen-bond acceptor .
Hydrogen Bonding and Crystal Packing
The target compound’s amide and carboxylate groups likely form extensive hydrogen-bonding networks, as observed in similar esters. Graph set analysis (e.g., Etter’s methodology ) would classify these interactions into motifs like D (donor) and A (acceptor), influencing crystallinity and stability. For example, the amide N-H may act as a donor to carboxylate oxygen acceptors, creating chains or rings. In contrast, ’s compound, with a thioxo group, might exhibit weaker hydrogen bonding but stronger van der Waals interactions due to bromine’s polarizability.
Conformational Analysis
The 2,3-dihydro-1,4-benzodioxine ring in the target compound is likely puckered, as described by Cremer-Pople coordinates . Puckering amplitude ($q$) and phase angle ($φ$) would quantify deviations from planarity, affecting molecular packing and solubility. Similar analysis for the furan substituent could reveal minor puckering due to methyl steric effects.
Research Findings and Methodological Considerations
- Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving complex heterocyclic structures like the target compound .
- Safety Profile : While the target compound’s safety data are unavailable, structurally related esters (e.g., ’s compound) are labeled as irritants, suggesting similar handling precautions .
- Synthetic Challenges : The presence of multiple reactive groups (amide, carboxylate) may necessitate protective strategies during synthesis, akin to the use of 4-nitrophenylchloroformate and LiHMDS in ’s procedure.
Biological Activity
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a detailed overview of its biological activity, synthesis, and evaluation based on various studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzodioxine moiety and a thiophene ring. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be initiated from gallic acid, which undergoes esterification followed by several transformations to yield the desired product .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant inhibition of cancer cell proliferation. In vitro assays revealed that certain analogs displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5 | HCC827 | 6.26 ± 0.33 |
| 6 | NCI-H358 | 6.48 ± 0.11 |
| 8 | MCF-7 | 7.00 ± 0.20 |
These findings suggest that modifications to the benzodioxine and thiophene components can enhance biological activity.
Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives has also been evaluated against a range of bacterial strains. Studies indicate that compounds with similar frameworks exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated zones of inhibition exceeding 20 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Escherichia coli | 23 |
| Candida albicans | 22 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key cellular targets involved in proliferation and apoptosis pathways in cancer cells. Molecular docking studies have suggested that these compounds may bind to active sites on enzymes or receptors critical for tumor growth .
Case Studies
- Anticancer Efficacy : A study involving a series of benzodioxine derivatives demonstrated their ability to inhibit cell growth in various cancer types through apoptosis induction and cell cycle arrest.
- Antimicrobial Testing : Another research effort focused on testing several synthesized compounds against clinical isolates of bacteria showed promising results for ethyl derivatives in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
